4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a chlorine atom at the 4th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach is the palladium-copper catalyzed reaction of simple and easily available substrates . These methods provide efficient and straightforward pathways to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to the active sites of these kinases, blocking their activity and interfering with downstream signaling pathways that promote cell growth and survival .
Comparison with Similar Compounds
4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Studied for its potential as an anticancer agent through the suppression of ERK signaling pathways.
1,2,3-Triazolo[4,5-b]pyrazine: Used in medicinal chemistry for its inhibitory effects on various enzymes and receptors.
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-6-methyltriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-4-3-11-5(2-8-10-11)6(7)9-4/h2-3H,1H3 |
InChI Key |
ZGNHHOWPEFCWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)Cl |
Origin of Product |
United States |
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